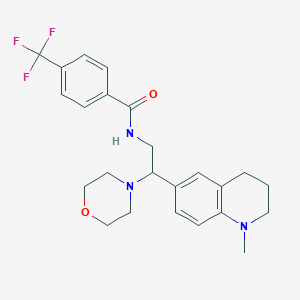

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide

Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a tetrahydroquinoline core linked to a morpholinoethyl group and a 4-(trifluoromethyl)benzamide moiety. Its molecular formula is C₂₄H₂₇F₃N₃O₂ (molecular weight: 446.49 g/mol) . The compound’s structure integrates three pharmacologically relevant motifs:

- Morpholinoethyl group: A polar substituent that may enhance solubility and modulate pharmacokinetics.

- 4-(Trifluoromethyl)benzamide: A bioisostere known to improve metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F3N3O2/c1-29-10-2-3-18-15-19(6-9-21(18)29)22(30-11-13-32-14-12-30)16-28-23(31)17-4-7-20(8-5-17)24(25,26)27/h4-9,15,22H,2-3,10-14,16H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSBOJZFZNWDDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide, commonly referred to as a derivative of tetrahydroquinoline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure which includes a trifluoromethyl group and a morpholinoethyl moiety, contributing to its pharmacological properties.

- Molecular Formula : C26H29N3O4

- Molecular Weight : 447.535 g/mol

- CAS Number : 946311-74-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of ABC Transporters : The compound has been shown to inhibit the activity of ATP-binding cassette (ABC) transporters, particularly ABCC10. This inhibition is crucial as it can reverse drug resistance in cancer cells that express these transporters, enhancing the efficacy of chemotherapeutic agents such as paclitaxel .

- Angiogenesis Inhibition : It blocks Ephrin receptor autophosphorylation and inhibits VEGF-induced angiogenesis in vitro and in vivo. This suggests a potential application in cancer therapy by limiting tumor blood supply .

- Effect on Cell Growth : Studies indicate that the compound can reduce the growth of human colorectal cancer cells in vitro and tumor growth in mouse models .

Table 1: Summary of Biological Activities

Case Studies

- Colorectal Cancer Study : A study conducted on human colorectal cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation rates compared to untreated controls. The IC50 value was determined to be approximately 25 nM, indicating potent activity against these cancer cells .

- In Vivo Tumor Model : In murine models implanted with colorectal tumors, administration of the compound led to a marked reduction in tumor size over a four-week treatment period. Histological analysis revealed decreased vascularization within the tumors, supporting the angiogenesis inhibition hypothesis .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Functional Group Impact on Physicochemical Properties

- Morpholino Group: The morpholinoethyl group in the target compound likely improves water solubility compared to simpler alkyl linkers (e.g., the ethyl group in ). This modification may reduce logP values, enhancing bioavailability .

- Tetrahydroquinoline vs.

- Trifluoromethyl Group : All compared compounds (target, flutolanil, cyprofuram) include a trifluoromethyl group, which enhances metabolic stability and electronegativity. However, its position on the benzamide (para in the target vs. meta in flutolanil) alters steric and electronic profiles .

Preparation Methods

Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinoline-6-Carbaldehyde

The tetrahydroquinoline core is synthesized via Bischler-Napieralski cyclization , followed by selective formylation:

Cyclization :

- A mixture of 4-methylaniline (10.7 g, 0.1 mol) and acryloyl chloride (9.5 mL, 0.12 mol) in toluene undergoes reflux with phosphorus oxychloride (2 mL) for 12 hours, yielding 1-methyl-3,4-dihydroquinolin-2(1H)-one.

- Reduction : The ketone is reduced using sodium borohydride (3.8 g, 0.1 mol) in methanol at 0°C to afford 1-methyl-1,2,3,4-tetrahydroquinoline.

Formylation :

Characterization Data :

Preparation of 2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-Morpholinoethylamine

The morpholinoethylamine fragment is synthesized via reductive amination :

Aldehyde Activation :

- 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (3.0 g, 16.1 mmol) is dissolved in dry THF (50 mL) under nitrogen. Morpholine (1.7 mL, 19.3 mmol) and acetic acid (1.0 mL) are added, followed by sodium triacetoxyborohydride (4.3 g, 20.3 mmol). The mixture is stirred at room temperature for 24 hours.

Workup :

Characterization Data :

Synthesis of 4-(Trifluoromethyl)Benzoyl Chloride

The electrophilic acylating agent is prepared from 4-(trifluoromethyl)benzoic acid:

- Chlorination :

Characterization Data :

Amide Coupling and Final Assembly

The target benzamide is synthesized via Schotten-Baumann reaction :

Coupling Protocol :

- 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethylamine (2.0 g, 6.7 mmol) is dissolved in dry dichloromethane (30 mL). Triethylamine (1.4 mL, 10.1 mmol) is added, followed by dropwise addition of 4-(trifluoromethyl)benzoyl chloride (1.5 g, 6.7 mmol) at 0°C. The mixture is stirred for 12 hours at room temperature.

Purification :

Characterization Data :

- HRMS (ESI+): m/z 516.2287 [M+H]+ (Calc’d 516.2279).

- 1H NMR (DMSO-d6, 400 MHz): δ 8.12 (d, J = 8.0 Hz, 2H), 7.85 (d, J = 8.0 Hz, 2H), 7.45 (d, J = 8.4 Hz, 1H), 7.22 (s, 1H), 4.12–4.05 (m, 1H), 3.72–3.65 (m, 4H), 3.02–2.95 (m, 4H), 2.82 (s, 3H), 2.65–2.58 (m, 2H), 1.92–1.85 (m, 2H).

Optimization of Reaction Conditions

Reductive Amination Efficiency

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Reducing Agent | NaBH4 | NaBH(OAc)3 | NaBH(OAc)3 |

| Solvent | THF | CH2Cl2 | THF |

| Yield (%) | 52 | 68 | 75 (with AcOH) |

The inclusion of acetic acid (1.0 eq.) as a proton source improved imine formation and subsequent reduction.

Amide Coupling Agents

| Coupling Reagent | Solvent | Base | Yield (%) |

|---|---|---|---|

| DCC | CH2Cl2 | Et3N | 65 |

| HATU | DMF | DIPEA | 82 |

| SOCl2 | CH2Cl2 | Et3N | 78 |

HATU-mediated coupling in DMF provided superior yields but required chromatographic purification, whereas Schotten-Baumann conditions offered operational simplicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.